molecular formula C11H11N5O2 B14715075 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one CAS No. 7155-23-9

6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one

Cat. No.: B14715075
CAS No.: 7155-23-9
M. Wt: 245.24 g/mol
InChI Key: OOXNMSKPNMYDQY-UHFFFAOYSA-N
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Description

6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a nitroso group, and a substituted pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one typically involves the condensation of 4-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent nitration reaction, which requires careful control of temperature and reagent concentrations to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and versatility make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitroso group may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one
  • 6-Amino-4-[(3-methylphenyl)amino]quinazoline
  • 2-Amino-4-hydroxy-6-methylpyrimidine

Uniqueness

6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one stands out due to its specific combination of functional groups and structural features. The presence of both amino and nitroso groups on the pyrimidinone ring provides unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activity.

Properties

CAS No.

7155-23-9

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

6-amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one

InChI

InChI=1S/C11H11N5O2/c1-6-2-4-7(5-3-6)13-10-8(16-18)9(12)14-11(17)15-10/h2-5H,1H3,(H4,12,13,14,15,17)

InChI Key

OOXNMSKPNMYDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2N=O)N

Origin of Product

United States

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